molecular formula C9H6ClFN2O B6265857 4-chloro-8-fluoro-7-methoxyquinazoline CAS No. 1816992-62-7

4-chloro-8-fluoro-7-methoxyquinazoline

Cat. No.: B6265857
CAS No.: 1816992-62-7
M. Wt: 212.61 g/mol
InChI Key: OMKZSYOUHFHBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-8-fluoro-7-methoxyquinazoline is a chemical compound belonging to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications in drug development, its effects on ecosystems in environmental research, and its use in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-fluoro-7-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-8-fluoroquinazoline with methoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-fluoro-7-methoxyquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-chloro-8-fluoro-7-methoxyquinazoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-8-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-7-methoxyquinazoline
  • 8-fluoro-7-methoxyquinazoline
  • 4-chloro-8-methoxyquinazoline

Uniqueness

4-chloro-8-fluoro-7-methoxyquinazoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential therapeutic applications compared to similar compounds with only one of these substituents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-8-fluoro-7-methoxyquinazoline involves the reaction of 4-chloro-8-fluoroquinazoline with methanol in the presence of a catalyst to form 4-chloro-8-fluoro-7-methoxyquinazoline.", "Starting Materials": [ "4-chloro-8-fluoroquinazoline", "Methanol", "Catalyst" ], "Reaction": [ "Add 4-chloro-8-fluoroquinazoline to a reaction vessel", "Add methanol to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to obtain the product, 4-chloro-8-fluoro-7-methoxyquinazoline" ] }

CAS No.

1816992-62-7

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

4-chloro-8-fluoro-7-methoxyquinazoline

InChI

InChI=1S/C9H6ClFN2O/c1-14-6-3-2-5-8(7(6)11)12-4-13-9(5)10/h2-4H,1H3

InChI Key

OMKZSYOUHFHBPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.